(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-triazole, pyridazine, piperazine, and tetrahydrofuran. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like NMR and MS are typically used to establish the structures of such compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the triazole group might undergo reactions with electrophiles, and the piperazine could act as a bidentate ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would depend on the specific arrangement of the functional groups in the compound .Scientific Research Applications
Synthesis and Structural Analysis
Novel Syntheses of Heterocyclic Compounds : Research into the synthesis of various heterocyclic derivatives, including triazoles, pyridazines, and phthalazine derivatives, highlights the ongoing exploration of novel compounds with potential applications in material science and pharmacology. These syntheses often involve complex reactions, offering insights into the chemical behavior of such compounds and paving the way for new materials and therapeutic agents (El-Gaby et al., 2003).
Facile Synthesis for Novel Compounds : The development of methodologies for the synthesis of aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-one and aminophthalazin-1(2H)-ones demonstrates the versatility and potential of heterocyclic compounds in creating bioactive molecules or materials with unique properties (Koza et al., 2013).
Potential Research Applications
Heterocyclic Cores in Drug Discovery : The exploration of heterocyclic cores flanked by basic functionalities showcases the role of these compounds in the discovery of new drugs, particularly as receptor antagonists. Such research underscores the importance of heterocyclic chemistry in developing molecules with specific biological activities (Swanson et al., 2009).
Antimicrobial Activity of Pyridine Derivatives : The synthesis and evaluation of new pyridine derivatives for antimicrobial activities highlight the potential of heterocyclic compounds in addressing the need for new antimicrobial agents. This research area is particularly relevant given the rising concern over antibiotic resistance (Patel et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might interact with its targets to disrupt normal cell functions, leading to programmed cell death.
Biochemical Pathways
Based on the apoptosis-inducing activity of similar compounds, it can be inferred that this compound might affect pathways related to cell growth and survival .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects against cancer cells, suggesting that this compound might also have similar effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
oxolan-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c23-15(12-2-1-9-24-12)21-7-5-20(6-8-21)13-3-4-14(19-18-13)22-11-16-10-17-22/h3-4,10-12H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTQUPRRTQWIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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